molecular formula C16H11F2N3O B6577601 3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1134131-22-8

3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6577601
CAS No.: 1134131-22-8
M. Wt: 299.27 g/mol
InChI Key: FOUTWWHZEKTDSP-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoro and pyrazolyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Coupling Reaction: The synthesized pyrazole is then coupled with a 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzamide moiety.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine atoms, while oxidation and reduction can modify the pyrazole ring or the benzamide group.

Scientific Research Applications

3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoro and pyrazolyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O/c17-13-5-4-11(9-14(13)18)16(22)20-12-3-1-2-10(8-12)15-6-7-19-21-15/h1-9H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUTWWHZEKTDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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